Cas no 32512-24-6 (methyl(1-phenylethyl)amine)

methyl(1-phenylethyl)amine structure
methyl(1-phenylethyl)amine structure
Product Name:methyl(1-phenylethyl)amine
N.o CAS:32512-24-6
MF:C9H13N
MW:135.206222295761
MDL:MFCD00463429
CID:293669
PubChem ID:577403
Update Time:2025-06-13

methyl(1-phenylethyl)amine Propriedades químicas e físicas

Nomes e Identificadores

    • N-Methyl-1-phenylethanamine
    • Benzenemethanamine, N,a-dimethyl-
    • Benzenemethanamine, N,.alpha.-dimethyl-
    • benzenemethanamine, N,alpha-dimethyl-
    • N-methyl-N-(1-phenylethyl)amine
    • HMS1729H18
    • methyl-a-phenylethylamine
    • CS-0154090
    • N-METHYL-1-PHENETHYLAMINE
    • AKOS017258973
    • FT-0637795
    • MFCD00044966
    • (S)-(-)-N, alpha -Dimethylbenzylamine
    • NCGC00374121-01
    • D82152
    • alpha,N-Dimethylbenzylamine
    • BENZYLAMINE, N,.ALPHA.-DIMETHYL-
    • AB88727
    • Benzylamine, N,alpha-dimethyl-
    • a,N-Dimethylbenzylamine
    • Q27271054
    • Mapea
    • UNII-8V1UF8Q1P1
    • SY102074
    • DTXSID901342325
    • Methyl-(1-phenyl-ethyl)-amine
    • n,alpha-dimethylbenzylamine
    • N-methyl-alpha-methylbenzylamine
    • InChI=1/C9H13N/c1-8(10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3
    • 32512-24-6
    • methyl(1-phenylethyl)amine
    • N,alpha-Dimethylbenzenemethanamine
    • N,.ALPHA.-DIMETHYLBENZENEMETHANAMINE
    • N-methyl-1-phenylethylamine
    • N,.ALPHA.-DIMETHYLBENZYLAMINE
    • AKOS000264198
    • A813482
    • N-methyl-1-phenyl-ethanamine
    • N-Methyl-1-phenylethanamine #
    • 8V1UF8Q1P1
    • SCHEMBL5258254
    • AB89392
    • MFCD00463429
    • FT-0635912
    • EN300-12191
    • Z85917524
    • SCHEMBL21533
    • N-Methyl-N-(1-phenylethyl)amine, AldrichCPR
    • RCSSHZGQHHEHPZ-UHFFFAOYSA-
    • .ALPHA.,N-DIMETHYLBENZYLAMINE
    • 357407-86-4
    • ALBB-016485
    • N-methyl-1-phenylethan-1-amine
    • DB-309046
    • MDL: MFCD00463429
    • Inchi: 1S/C9H13N/c1-8(10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3
    • Chave InChI: RCSSHZGQHHEHPZ-UHFFFAOYSA-N
    • SMILES: N(C)C(C)C1C=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 135.10489
  • Massa monoisotópica: 135.104799419g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 84.7
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.7
  • Superfície polar topológica: 12Ų

Propriedades Experimentais

  • Densidade: 0.911
  • Ponto de ebulição: 178.7°C at 760 mmHg
  • Ponto de Flash: 61.6°C
  • Índice de Refracção: 1.505
  • PSA: 12.03

methyl(1-phenylethyl)amine Informações de segurança

methyl(1-phenylethyl)amine Preçomais >>

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TRC
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$ 135.00 2022-06-03
TRC
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$ 230.00 2022-06-03
Apollo Scientific
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32512-24-6 98%
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£130.00 2024-07-21
Chemenu
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32512-24-6 95%+
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$107 2022-06-11
Chemenu
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32512-24-6 95%+
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$209 2022-06-11

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